molecular formula C9H9N3O4 B14333747 2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline CAS No. 104406-35-1

2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline

Cat. No.: B14333747
CAS No.: 104406-35-1
M. Wt: 223.19 g/mol
InChI Key: GCBDNQLGSQVRGM-UHFFFAOYSA-N
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Description

2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of nitro groups attached to an aromatic ring and an aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline typically involves the condensation of 4-nitroaniline with nitroethane. The reaction is catalyzed by a base, such as butylamine, and is carried out in an organic solvent like acetic acid. The reaction mixture is then subjected to sonication at elevated temperatures until the conversion is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from ethanol, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Amines

    Oxidation: Nitroso derivatives

    Substitution: Nitro or halogenated aromatic compounds

Mechanism of Action

The mechanism of action of 2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify specific molecular pathways .

Properties

CAS No.

104406-35-1

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

2-nitro-4-(2-nitroprop-1-enyl)aniline

InChI

InChI=1S/C9H9N3O4/c1-6(11(13)14)4-7-2-3-8(10)9(5-7)12(15)16/h2-5H,10H2,1H3

InChI Key

GCBDNQLGSQVRGM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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